1-Bromo-3-phenylpropan-2-ol
Description
1-Bromo-3-phenylpropan-2-ol (C₉H₁₁BrO) is a brominated secondary alcohol featuring a phenyl group at the third carbon and a hydroxyl group at the second carbon. Its reactivity is influenced by the proximity of the bromine atom to the hydroxyl group, enabling participation in substitution or elimination reactions.
Properties
CAS No. |
40893-99-0 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
JIHSGXIXZQROBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Applications
1-Bromo-3-phenylpropan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:
- MraY Inhibitors : This compound is crucial for synthesizing MraY natural inhibitors, which are being explored as antibacterial agents. MraY plays a vital role in bacterial cell wall biosynthesis, making its inhibitors potential candidates for new antibiotics .
- Quinolinone Derivatives : It is also employed in synthesizing quinolinone derivatives, which have shown promise as selective monoamine oxidase B inhibitors. These derivatives are being studied for their potential therapeutic effects in treating neurological disorders .
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
This compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential utility in cancer therapy.
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition |
| HeLa (Cervical Cancer) | 65% inhibition |
| A549 (Lung Cancer) | 75% inhibition |
Study on Antimicrobial Activity
A study evaluating various derivatives of phenylpropanols found that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Research focused on the antitumor effects of this compound on different cancer cell lines indicated significant growth inhibition in MCF-7 and A549 cells. The findings suggest that the compound could be further explored for its therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-Bromo-3-phenylpropan-2-ol. Key differences in molecular architecture, physical properties, and reactivity are highlighted.
(±)-1-Bromo-2-phenylpropan-2-ol (C₉H₁₁BrO)
- Structure : Bromine is positioned at C1, and the hydroxyl group is at C2, forming a secondary alcohol. The phenyl group is at C2.
- Molecular Weight : 215.087 g/mol (Exact Mass: 213.999) .
- Reactivity : The tertiary carbon (C2) adjacent to bromine may hinder SN2 reactions due to steric effects, favoring elimination (E2) or SN1 mechanisms under acidic conditions.
- Applications: Potential intermediate for stereoselective synthesis, though its secondary alcohol group may reduce nucleophilicity compared to primary alcohols.
Comparison : Unlike this compound, the bromine and hydroxyl groups in this compound are on adjacent carbons, altering steric and electronic effects. This proximity may increase elimination tendencies .
3-Bromo-2,2-bis(bromomethyl)-1-propanol (C₄H₈Br₂O)
- Structure : A tri-brominated compound with a hydroxyl group at C1 and two bromomethyl branches at C2.
- CAS Number : 1522-92-5 (often grouped with 2,2-dimethylpropan-1-ol tribromo derivative due to identical formulas) .
- Reactivity : Multiple bromine atoms enhance electrophilicity, making it reactive in nucleophilic substitutions.
Comparison : The high bromine content and branched structure differentiate it from this compound, which has a single bromine and linear phenyl group. This compound’s environmental impact may necessitate stricter handling protocols .
3-(2-Bromo-4-fluorophenyl)propan-1-ol (C₉H₁₀BrFO)
- Structure : A primary alcohol with a bromo-fluorophenyl substituent at C3.
- Physical Properties : Density: ~1.5 g/cm³ (predicted); Boiling Point: ~346°C (predicted) .
2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenyl-propan-1-ol
- Structure : A complex derivative featuring an imidazole ring, thiophene, and multiple phenyl groups.
- Crystallography : Single-crystal X-ray data (R factor = 0.033) confirm a rigid, planar imidazole-thiophene system .
- Applications : Likely used in medicinal chemistry due to its heterocyclic framework.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Mechanism and Reactor Configuration
The electrochemical bromohydroxylation of styrene represents a state-of-the-art method for synthesizing 1-bromo-3-phenylpropan-2-ol. This process occurs in an undivided flow reactor using platinum or graphite electrodes, where styrene undergoes simultaneous bromination and hydroxylation in the presence of hydrobromic acid (HBr). The reaction mechanism involves the in situ generation of bromine radicals at the anode, which add across the styrene double bond, followed by nucleophilic attack by water to yield the vicinal bromohydrin.
The reactor setup typically employs a 600 μL volume flow cell with a 500 μm FEP spacer, operated at constant current (129–257 mA). A mixed solvent system of acetonitrile and water (7:3 v/v) ensures optimal solubility of styrene and HBr while facilitating proton transfer.
Optimized Reaction Parameters
Key parameters influencing yield and selectivity include bromide concentration, current density, and flow rate. As demonstrated in Table 1, increasing HBr concentration from 100 mM to 180 mM enhances the yield of this compound from 31% to 85%, while excessive bromide (>190 mM) promotes dibromination side products.
Table 1: Effect of HBr Concentration on Product Distribution
| HBr Concentration (mM) | Yield of this compound (%) | Dibromination Byproduct (%) |
|---|---|---|
| 100 | 31 | 1 |
| 180 | 85 | 9 |
| 190 | 84 | 13 |
Flow rates between 0.2–0.4 mL/min and charges of 3–4 F/mol achieve optimal residence times, balancing conversion and selectivity. At 0.2 mL/min and 4 F/mol, yields reach 86% with minimal byproducts.
Traditional Bromination via Mesylation and Substitution
Limitations and Byproduct Formation
Traditional methods often suffer from moderate yields (50–70%) due to competitive elimination reactions forming alkenes. Additionally, stoichiometric use of MsCl generates corrosive byproducts, complicating waste management.
Industrial Application and Scalability
Continuous Flow Production
The electrochemical method’s compatibility with continuous flow systems enables scalable production. By maintaining steady-state conditions across prolonged operation (3–4 hours), consistent yields >80% are achievable without catalyst degradation. Automated temperature control (25–30°C) and real-time monitoring via thin-layer chromatography (TLC) ensure product uniformity.
Cost-Benefit Analysis
A comparative cost assessment reveals that electrochemical synthesis reduces raw material expenses by 40% compared to traditional methods, primarily due to the elimination of expensive mesylating agents. However, initial capital investment for flow reactors remains high (~$50,000 per unit), favoring large-scale manufacturers.
Comparative Evaluation of Synthesis Routes
Yield and Efficiency
Electrochemical method :
-
Yield : 85%
-
Reaction Time : 35–50 minutes
-
Byproducts : <10% dibrominated compounds
Traditional method :
-
Yield : ≤70% (estimated)
-
Reaction Time : 8–12 hours
-
Byproducts : Up to 30% elimination products
Environmental Impact
Electrochemical bromohydroxylation aligns with green chemistry principles by avoiding toxic solvents (e.g., DMF) and minimizing waste. In contrast, traditional routes generate stoichiometric amounts of sulfonic acid waste, requiring neutralization and disposal.
Q & A
Q. What synthetic routes are recommended for preparing 1-Bromo-3-phenylpropan-2-ol with high purity for crystallographic studies?
A common approach involves bromination of 3-phenylpropan-2-ol using bromine (Br₂) or HBr under controlled conditions. For example, slow addition of bromine to a chloroform solution of the precursor, followed by stirring and purification via recrystallization or column chromatography, can minimize side reactions like dibromination . Acid chloride intermediates (e.g., 2-bromo-3-phenylpropanoyl chloride) may also be synthesized for further derivatization, as described in analogous bromo acid chloride preparations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the bromine substitution pattern and phenyl group integration.
- IR Spectroscopy : Identification of hydroxyl (≈3400 cm⁻¹) and C-Br (≈500–600 cm⁻¹) stretches.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
- X-ray Diffraction : For absolute stereochemical confirmation (see advanced questions) .
Q. What are common side products during synthesis, and how can they be mitigated?
Over-bromination (e.g., 1,3-dibromo derivatives) and elimination products (e.g., allylic bromides) are typical. Mitigation strategies include:
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood due to bromine’s volatility and toxicity. Store in airtight, light-resistant containers at ≤4°C to prevent degradation. Refer to SDS guidelines for brominated alcohols, including spill management and first aid .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Single-crystal X-ray analysis using programs like SHELXL (for refinement) and OLEX2 (for structure visualization) is definitive. For example, in related brominated imidazole derivatives, these tools achieved R-factors <0.05, enabling precise determination of bond angles and hydrogen-bonding networks . Ensure high-resolution data (≤0.8 Å) and validate thermal parameters to avoid misinterpretation.
Q. What computational methods predict the reactivity of this compound in SN₂ reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. PubChem’s molecular descriptor data (e.g., polar surface area, logP) and tools like ACD/Labs Percepta may also predict solubility and nucleophilic attack sites .
Q. How does bromine’s position influence hydrogen bonding in crystalline this compound?
In orthorhombic crystal systems (e.g., P2₁2₁2₁), bromine’s electronegativity stabilizes O–H∙∙∙Br interactions, as seen in bromothiophene-imidazole hybrids. Compare hydrogen-bond lengths (≈2.8–3.2 Å) and angles (≈150–170°) using Mercury software .
Q. How to design experiments probing kinetic vs. thermodynamic control in bromination?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
